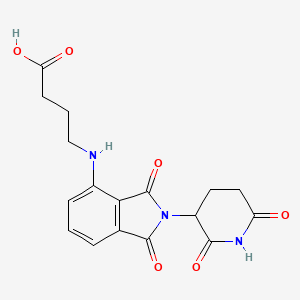
Pomalidomide 4'-alkylC3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in PROTAC (PROteolysis TArgeting Chimeras) research and development. It incorporates an E3 ligase ligand plus an alkylC3 linker with a terminal acid, making it ready for conjugation to target protein ligands . This compound is significant in the field of targeted protein degradation, which is a promising approach for drug discovery and development.
Wirkmechanismus
Target of Action
Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in the recruitment of CRBN protein . This compound is used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
The compound interacts with its primary target, the CRBN protein, by binding to it . This binding is a crucial step in the process of targeted protein degradation . The compound’s interaction with CRBN protein leads to the recruitment of this protein, which is a necessary step in the synthesis of PROTACs .
Biochemical Pathways
It is known that the compound plays a role in the process of targeted protein degradation . This process involves the tagging of specific proteins for degradation, which can lead to changes in various cellular processes .
Pharmacokinetics
As a functionalized cereblon ligand, it is designed for use in onward chemistry, which suggests that it may have properties suitable for bioavailability .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-alkylC3-acid’s action are related to its role in targeted protein degradation . By recruiting the CRBN protein, this compound can contribute to the degradation of specific proteins within cells . This can lead to changes in cellular processes and potentially influence the progression of diseases .
Action Environment
Like other compounds used in the development of protacs, its effectiveness may be influenced by various factors such as ph, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
The biochemical role of Pomalidomide 4’-alkylC3-acid is primarily as a functionalized cereblon ligand . It is used in the recruitment of CRBN protein . The compound is designed to interact with specific enzymes and proteins, facilitating the degradation of target proteins .
Cellular Effects
The effects of Pomalidomide 4’-alkylC3-acid on cells are largely dependent on the target protein to which it is conjugated. As a cereblon ligand, it can influence cell function by modulating the activity of cereblon and its associated proteins .
Molecular Mechanism
Pomalidomide 4’-alkylC3-acid exerts its effects at the molecular level through its interaction with cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase . By binding to cereblon, it can influence the ubiquitination and subsequent degradation of target proteins .
Metabolic Pathways
The metabolic pathways involving Pomalidomide 4’-alkylC3-acid are not well-defined. As a cereblon ligand, it may interact with enzymes and cofactors involved in protein ubiquitination and degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-alkylC3-acid involves multiple steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to achieve the final product.
Industrial Production Methods
Industrial production of Pomalidomide 4’-alkylC3-acid typically employs continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient processing. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide 4’-alkylC3-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pomalidomide 4’-alkylC3-acid is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins, offering a novel approach to drug discovery . The compound is also used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For studying protein-protein interactions and cellular pathways.
Medicine: In the development of targeted therapies for diseases like cancer.
Industry: For the production of high-quality reagents and diagnostic tools
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Lenalidomide: Another thalidomide analogue with enhanced efficacy.
Pomalidomide: The parent compound of Pomalidomide 4’-alkylC3-acid, used in multiple myeloma treatment.
Uniqueness
Pomalidomide 4’-alkylC3-acid is unique due to its functionalized cereblon ligand, which allows for specific targeting and degradation of proteins. This specificity makes it a valuable tool in drug discovery and development .
Eigenschaften
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQHHPDVZILLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
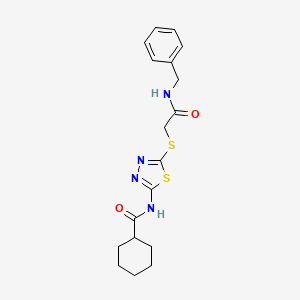
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2598553.png)
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)
![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2598555.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)
![4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2598557.png)
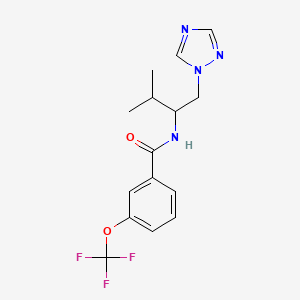
![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)
![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)
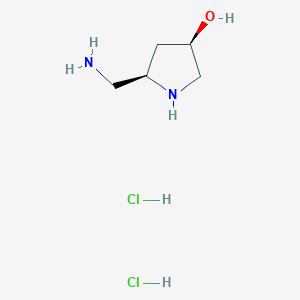
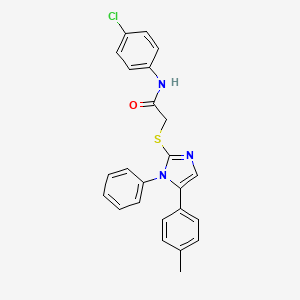
![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)
![N-(3,4-difluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2598573.png)
